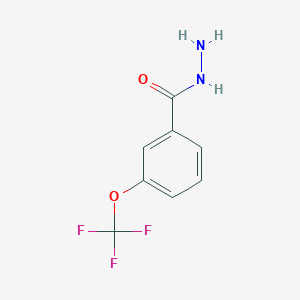

3-(Trifluoromethoxy)benzohydrazide

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXCWJCDZXJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396618 | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321195-88-4 | |

| Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Trifluoromethoxy)benzohydrazide, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound a valuable scaffold for developing novel therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its key chemical identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 321195-88-4[1][2][3] |

| Molecular Formula | C₈H₇F₃N₂O₂[1][2][3] |

| MDL Number | MFCD03425698[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 220.15 g/mol [1][2][3] |

| Melting Point | 94-96°C[2][3] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 11.74 ± 0.10[3] |

| Hazard | Irritant[2] |

Chemical Structure

The structure of this compound features a benzene ring substituted with a trifluoromethoxy group at the meta position relative to a benzohydrazide functional group. This arrangement of functional groups offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry.

Figure 1. 2D Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound

Table 3: Structural Representations

| Format | String |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN |

| InChI | InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) |

Experimental Protocols

General Synthesis of Benzohydrazides

-

Esterification of the Carboxylic Acid: The synthesis begins with the esterification of the parent carboxylic acid, in this case, 3-(trifluoromethoxy)benzoic acid. This is commonly achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture.

-

Hydrazinolysis of the Ester: The resulting ester is then converted to the benzohydrazide through hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol. The benzohydrazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Characterization of Benzohydrazide Derivatives

The structural confirmation of synthesized benzohydrazides is typically carried out using a combination of spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of benzohydrazides are characterized by specific absorption bands. The N-H stretching vibrations typically appear in the range of 3200-3450 cm⁻¹. The carbonyl (C=O) stretching vibration is observed around 1600-1640 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms in the molecule. In ¹H NMR, the aromatic protons typically appear as multiplets in the range of 6.5-8.0 ppm, while the N-H protons of the hydrazide group can be observed as singlets at varying chemical shifts.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Potential Biological Significance and Applications

Benzohydrazide and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The introduction of a trifluoromethyl or trifluoromethoxy group can enhance these activities. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[7]

While specific signaling pathways involving this compound have not been elucidated in the provided search results, its structural similarity to other biologically active benzohydrazides suggests its potential as a lead compound for the development of novel therapeutic agents.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, representing the logical progression from starting materials to a fully characterized compound.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 3-(TRIFLUOROMETHOXY)BENZHYDRAZIDE | 321195-88-4 [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(Trifluoromethoxy)benzohydrazide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzohydrazide, a key chemical intermediate in the synthesis of targeted therapeutics. While direct biological activity of this compound is not extensively documented, its utility as a precursor for potent enzyme inhibitors, particularly in the oncology space, is of significant interest. This document details its chemical properties, a representative synthetic protocol for its use in generating PIM kinase inhibitors, and the relevant signaling pathway.

Core Compound Data

The physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 321195-88-4 | |

| Molecular Formula | C₈H₇F₃N₂O₂ | |

| Molecular Weight | 220.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-96 °C | |

| Solubility | Soluble in common organic solvents |

Synthetic Utility and Application

This compound serves as a crucial building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Notably, it has been cited in patent literature as a key intermediate in the development of PIM kinase inhibitors, a class of drugs under investigation for the treatment of various cancers.

Experimental Protocol: Synthesis of a Triazolopyridazine PIM Kinase Inhibitor Intermediate

The following is a representative experimental protocol for the synthesis of a triazolopyridazine derivative using this compound, based on methodologies described for the synthesis of PIM kinase inhibitors.

Materials:

-

This compound

-

A suitable pyridazine derivative (e.g., a dichloropyridazine)

-

An appropriate solvent (e.g., dioxane, ethanol)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography system)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and an equimolar amount of the dichloropyridazine derivative in the chosen solvent.

-

Addition of Base: Add a suitable base to the reaction mixture to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

-

Characterization: Characterize the purified triazolopyridazine product using NMR and Mass Spectrometry to confirm its structure and purity.

This synthetic workflow highlights the role of this compound in constructing the core structure of potent PIM kinase inhibitors.

Biological Context: The PIM Kinase Signaling Pathway

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is associated with a variety of cancers, making them an attractive target for therapeutic intervention.[2][3]

The expression of PIM kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, PIM kinases phosphorylate a number of downstream targets that are involved in critical cellular processes. By inhibiting PIM kinases, the compounds synthesized from this compound can disrupt these oncogenic signaling cascades.

Experimental Protocol: PIM-1 Kinase Inhibition Assay

To evaluate the efficacy of PIM kinase inhibitors synthesized from this compound, a biochemical assay is typically employed.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the PIM-1 enzyme. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based detection method.

Materials:

-

Recombinant human PIM-1 enzyme

-

PIM-1 substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds (PIM kinase inhibitors)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, add the PIM-1 enzyme, the substrate peptide, and the assay buffer.

-

Incubation with Inhibitor: Add the test compounds at various concentrations to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol provides a framework for assessing the potency of novel PIM kinase inhibitors derived from this compound, guiding further drug development efforts.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Spectroscopic Data of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethoxy)benzohydrazide. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| Data not available |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and data interpretation. The following are general protocols that are typically employed for the analysis of benzohydrazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹H NMR of benzohydrazide derivatives, the amide (NH) proton typically appears as a singlet in the downfield region (around δ 11.8-11.9 ppm), and the aromatic protons present as multiplets in the range of δ 7.0-7.9 ppm. In ¹³C NMR, the carbonyl carbon signal is expected around δ 161-162 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. For benzohydrazide compounds, characteristic absorption bands include N-H stretching vibrations in the range of 3347-3434 cm⁻¹, aromatic C-H stretching between 2829-3079 cm⁻¹, and a strong C=O stretching band for the carbonyl group around 1595-1654 cm⁻¹. The presence of a C=N stretching frequency around 1511-1598 cm⁻¹ can confirm the formation of hydrazone derivatives.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for molecules of this type. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and Mass Spectrometry, are fundamental for the unequivocal identification and characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality and reproducible data, which is paramount in the fields of chemical research and drug development. While specific experimental data for the title compound is not widely published, the provided templates and general procedures offer a solid framework for its analysis.

Navigating the Physicochemical Landscape of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 3-(Trifluoromethoxy)benzohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on its structural characteristics, data from analogous compounds, and established scientific principles.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | - |

| Molecular Weight | 220.15 g/mol | - |

| Melting Point | 94-96°C | [1] |

| Appearance | Solid (form not specified) | - |

| pKa (predicted) | 11.74 ± 0.10 | [2] |

| Storage Conditions | Store cold (≤8°C) | [1] |

| Sensitivity | Reported as "Air Sensitive" | [2] |

Solubility Profile

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Low to sparingly soluble | The aromatic ring and trifluoromethoxy group likely limit aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water; solubility may be pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds. |

| Methanol (MeOH) | Soluble | A polar protic solvent; 4-(Trifluoromethyl)benzohydrazide is reported to be soluble in methanol.[3] |

| Ethanol (EtOH) | Soluble | Similar to methanol. |

| Acetonitrile (ACN) | Moderately soluble | A polar aprotic solvent. |

| Chloroform (CHCl₃) | Slightly soluble | 4-(Trifluoromethyl)benzohydrazide is reported to be slightly soluble in chloroform.[3] |

Stability Assessment

The stability of a compound influences its shelf-life, handling requirements, and reliability in experimental assays. The stability of this compound can be inferred by examining its primary functional groups: the trifluoromethoxy group and the benzohydrazide moiety.

| Stability Aspect | Assessment | Rationale / Key Considerations |

| Hydrolytic Stability | The trifluoromethoxy group is generally stable to hydrolysis. The hydrazide bond may be susceptible to hydrolysis, particularly under acidic or basic conditions. Aromatic hydrazones are known to be unstable in plasma, suggesting a potential degradation pathway if the compound forms such derivatives in biological media.[4] | |

| Thermal Stability | The melting point of 94-96°C suggests the compound is stable at room temperature. However, decomposition may occur at elevated temperatures. Benzohydrazide itself decomposes at its boiling point of 267°C.[5] | |

| Photostability | Aromatic hydrazides and hydrazones can undergo photochemical reactions, including isomerization and cleavage of the N-N bond upon exposure to light, particularly UV or visible light in the presence of a photocatalyst.[6][7][8] | |

| Oxidative Stability | The compound is noted to be "Air Sensitive," indicating potential for oxidative degradation.[2] The aromatic ring and hydrazide moiety could be susceptible to oxidation. |

Experimental Protocols

To obtain definitive quantitative data, the following experimental protocols are recommended.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility in mg/mL or µM by comparing the measured concentration to a standard curve of the compound prepared in a suitable solvent (e.g., DMSO or acetonitrile).

Protocol for Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose the solid compound and solutions to dry heat (e.g., 80°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array detector and identification of major degradants by LC-MS are recommended.

-

Reporting: Report the percentage of the parent compound remaining and the formation of any significant degradation products over time.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of 3-(Trifluoromethoxy)benzohydrazide from 3-(trifluoromethoxy)benzoic acid

Synthesis of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from 3-(trifluoromethoxy)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The synthesis is typically achieved through a reliable two-step process:

-

Esterification: Fischer esterification of 3-(trifluoromethoxy)benzoic acid with methanol to produce methyl 3-(trifluoromethoxy)benzoate.

-

Hydrazinolysis: Conversion of the resulting methyl ester to this compound by reaction with hydrazine hydrate.

This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate (Esterification)

This procedure follows the principles of a classic Fischer esterification, a common and effective method for converting carboxylic acids to esters.

Reaction:

-

To a round-bottom flask, add 3-(trifluoromethoxy)benzoic acid.

-

Add an excess of methanol to serve as both a reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

-

The excess methanol is typically removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

-

The organic solution is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 3-(trifluoromethoxy)benzoate.

-

If necessary, the crude product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrazinolysis)

This step involves the nucleophilic acyl substitution of the ester with hydrazine.

Reaction:

-

In a round-bottom flask, dissolve methyl 3-(trifluoromethoxy)benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.

Work-up and Purification:

-

After cooling the reaction mixture, the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is triturated with water, and the solid product is collected by filtration.

-

The collected solid is washed with water and then dried under vacuum to afford this compound. The product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, for further purification if needed.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Ratio |

| 3-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | 206.12 | 1.0 |

| Methanol | CH₄O | 32.04 | Excess (Solvent) |

| Sulfuric Acid (catalyst) | H₂SO₄ | 98.08 | Catalytic amount |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |

| Methyl 3-(trifluoromethoxy)benzoate | C₉H₇F₃O₃ | 220.15 | - |

Table 1: Reactants and Product for the Esterification Step.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Ratio |

| Methyl 3-(trifluoromethoxy)benzoate | C₉H₇F₃O₃ | 220.15 | 1.0 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Excess |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield |

| This compound | C₈H₇F₃N₂O₂ | 220.15 | ~90% |

Table 2: Reactants and Product for the Hydrazinolysis Step.

| Compound | Melting Point (°C) |

| This compound | 94-96 |

Table 3: Physical Properties of the Final Product.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the reaction steps.

Caption: Logical flow of the synthesis process.

A Technical Guide to the Potential Biological Activities of Trifluoromethoxy-Substituted Benzohydrazides

Executive Summary: The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can enhance a drug candidate's metabolic stability and membrane permeability. When incorporated into the versatile benzohydrazide scaffold—a structure known for a wide array of pharmacological effects—novel compounds with significant therapeutic potential may emerge. However, the scientific literature currently provides limited specific data on the biological activities of trifluoromethoxy-substituted benzohydrazides.

This technical guide addresses this gap by providing a comprehensive overview of the biological activities of the closely related and extensively studied trifluoromethyl (-CF3) substituted benzohydrazides . The trifluoromethyl group serves as a valuable bioisostere for the trifluoromethoxy group, sharing key properties such as high electronegativity and lipophilicity. The data presented herein on the antimicrobial, enzyme inhibitory, and antitubercular activities of trifluoromethyl-benzohydrazides can therefore serve as a strong predictive foundation and a strategic guide for researchers and drug development professionals investigating their trifluoromethoxy-substituted counterparts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and mechanisms to facilitate future research and development in this promising area.

Introduction

The benzohydrazide moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with demonstrated analgesic, anticancer, antimicrobial, and anti-inflammatory properties[1]. These compounds often derive their activity from the hydrazone linkage (-CO-NH-N=C), which is formed by the condensation of a benzohydrazide with an aldehyde or ketone. This linkage is critical for interacting with various biological targets.

The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF3) group, in particular, is valued for its high lipophilicity and metabolic stability[2]. It acts as a "super-halogen" and can significantly improve a compound's absorption and transport across biological membranes.

While direct research on trifluoromethoxy-substituted benzohydrazides is sparse, extensive studies on trifluoromethyl (-CF3) substituted analogues provide a powerful predictive tool. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory effects[3][4]. This guide will leverage this existing data to build a foundational understanding for the future exploration of trifluoromethoxy-substituted derivatives.

General Synthesis of Substituted Benzohydrazides

The synthesis of trifluoromethyl-substituted benzohydrazide derivatives typically follows a straightforward two-step process, which can be adapted for their trifluoromethoxy analogues. The process begins with the corresponding substituted benzoic acid.

-

Esterification: The substituted benzoic acid is first converted to its methyl ester, typically through Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid[4].

-

Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate in a solvent like boiling ethanol to yield the core benzohydrazide intermediate[4].

-

Condensation: This benzohydrazide is subsequently condensed with various aldehydes or ketones, often with an acid catalyst, to produce the final hydrazone derivatives[4][5].

Potential Biological Activities

Based on studies of trifluoromethyl-benzohydrazides, the trifluoromethoxy analogues are predicted to exhibit a range of biological activities, primarily as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition

Trifluoromethyl-benzohydrazide derivatives have been identified as potent inhibitors of several enzymes, most notably cholinesterases.

-

Cholinesterase Inhibition: Various hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4][6]. These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on the substituent on the benzylidene moiety, with IC50 values reported in the micromolar range[6]. Kinetic studies of the most potent AChE inhibitor, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, revealed a mixed-type inhibition mechanism[4][6].

Antimicrobial and Antitubercular Activity

The benzohydrazide scaffold is a well-known pharmacophore for antimicrobial agents. The addition of a trifluoromethyl group has been shown to yield compounds with significant activity against bacteria, fungi, and mycobacteria.

-

Antibacterial and Antifungal Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[4][7]. N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide, for example, displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains like Candida glabrata and Trichophyton mentagrophytes, with Minimum Inhibitory Concentration (MIC) values as low as 0.49 µM[7].

-

Antitubercular Activity: Several fluorinated benzohydrazides have demonstrated promising activity against Mycobacterium tuberculosis[7][8]. The camphor-based derivative, 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide, showed high and selective inhibition of M. tuberculosis with a MIC of 4 µM[7]. Other derivatives have shown efficacy against nontuberculous mycobacteria as well[7]. The proposed mechanism for some fluorinated benzohydrazides involves the inhibition of tryptophan biosynthesis, an essential pathway for mycobacterial survival[8].

Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative biological activity data reported for various 4-(trifluoromethyl)benzohydrazide derivatives.

Table 1: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

| Compound Derivative (Substituent) | Target Enzyme | IC50 (µM) | Reference(s) |

|---|---|---|---|

| 4-(Trifluoromethyl)benzylidene | AChE | 46.8 | [4][6] |

| 2-Chlorobenzylidene | AChE | 137.7 | [6] |

| 4-Nitrobenzylidene | AChE | 60.0 | [4][6] |

| Salicylidene | AChE | 47.4 | [4] |

| 4-(Trifluoromethyl)benzylidene | BuChE | 175.0 | [4][6] |

| 2-Chlorobenzylidene | BuChE | 19.1 | [6] |

| 4-Nitrobenzylidene | BuChE | 190.6 | [4][6] |

| Salicylidene | BuChE | 881.1 |[4] |

Table 2: Antimicrobial and Antitubercular Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

| Compound Derivative (Substituent) | Target Organism | MIC (µM) | Reference(s) |

|---|---|---|---|

| Camphor-based | Mycobacterium tuberculosis | 4 | [7] |

| 4-Chlorobenzylidene | Mycobacterium kansasii | 16 | [7] |

| 5-Chloro-2-hydroxybenzylidene | MRSA | ≤0.49 - 3.9 | [7] |

| 5-Chloro-2-hydroxybenzylidene | Candida glabrata | ≤0.49 - 3.9 | [7] |

| 5-Chloro-2-hydroxybenzylidene | Trichophyton mentagrophytes | ≤0.49 - 3.9 |[7] |

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE activity.

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color development is proportional to enzyme activity.

Protocol:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and the DTNB reagent.

-

Add the enzyme solution (AChE or BuChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the broth.

-

Add the microbial inoculum to each well, ensuring a final standardized concentration of microorganisms.

-

Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cell lines is evaluated.

Protocol (MTT Assay):

-

Seed mammalian cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at ~570 nm.

-

The amount of color produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine cytotoxicity.

Mechanisms of Action

The primary mechanism of action investigated for trifluoromethyl-benzohydrazides is enzyme inhibition. Kinetic studies are crucial for elucidating how these compounds interact with their target enzymes. The mixed-type inhibition observed for a potent AChE inhibitor suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities[4]. This mode of inhibition can be more effective than simple competitive or non-competitive inhibition.

Conclusion and Future Outlook

While direct experimental data on trifluoromethoxy-substituted benzohydrazides remains to be established, the extensive research on their trifluoromethyl analogues provides a compelling case for their investigation. The evidence strongly suggests that trifluoromethoxy-benzohydrazide derivatives will likely possess significant enzyme inhibitory and antimicrobial properties.

Future research should focus on:

-

Synthesis: Developing and optimizing synthetic routes for a library of trifluoromethoxy-substituted benzohydrazides with diverse substitutions.

-

Screening: Evaluating these novel compounds against a broad panel of biological targets, including cholinesterases, microbial strains (M. tuberculosis, MRSA), and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to identify key features that enhance potency and selectivity for specific targets.

By leveraging the methodologies and insights outlined in this guide, researchers can accelerate the exploration of trifluoromethoxy-substituted benzohydrazides as a promising new class of therapeutic agents.

References

- 1. viva-technology.org [viva-technology.org]

- 2. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoromethoxy)benzohydrazide: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound that has emerged as a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of the trifluoromethoxy group at the meta position of the benzene ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative molecules, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the construction of diverse molecular architectures.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 321195-88-4 | [1][2][3] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [2][3] |

| Molecular Weight | 220.15 g/mol | [1][2][3] |

| Melting Point | 94-96 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. |

Synthesis of this compound

Step 1: Esterification of 3-(Trifluoromethoxy)benzoic Acid

The first step involves the conversion of the carboxylic acid to its methyl or ethyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of the Benzoate Ester

The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent, to yield the desired this compound. The reaction is usually carried out at reflux temperature.

Experimental Protocol: General Synthesis of a Benzohydrazide

This is a representative protocol based on the synthesis of analogous benzohydrazides and may require optimization for this compound.

Materials:

-

Methyl 3-(trifluoromethoxy)benzoate (1.0 eq)

-

Hydrazine hydrate (80% in water, 3.0-5.0 eq)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-(trifluoromethoxy)benzoate and ethanol.

-

Stir the mixture until the ester has completely dissolved.

-

Slowly add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound as a building block lies in the reactivity of its hydrazide functional group. It serves as a versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds.

Synthesis of N'-Substituted Benzohydrazones

The most common reaction of this compound is its condensation with aldehydes and ketones to form the corresponding N'-substituted benzohydrazones (also known as Schiff bases). This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[4]

The resulting hydrazones are often stable, crystalline compounds and are valuable intermediates for further synthetic transformations. Moreover, the hydrazone moiety itself is a recognized pharmacophore in many biologically active compounds.[5]

Experimental Protocol: General Synthesis of a Benzohydrazone

This is a representative protocol based on the synthesis of analogous benzohydrazones and may require optimization for specific substrates.[6]

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.1 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid.

-

Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Heterocyclic Compounds

N'-substituted benzohydrazones derived from this compound can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceutical agents. For instance, oxidative cyclization of benzohydrazones can lead to the formation of 1,3,4-oxadiazoles. Additionally, reactions with appropriate reagents can yield pyrazoles, triazoles, and other important heterocyclic systems.

Potential Biological Significance

While specific studies on the biological activities of derivatives of this compound are limited, the broader class of benzohydrazides and their derivatives are well-documented to possess a wide range of pharmacological properties. These include:

-

Antimicrobial Activity: Many benzohydrazone derivatives exhibit potent antibacterial and antifungal activities.[4]

-

Anticancer Activity: Several compounds incorporating the benzohydrazide scaffold have been reported to show significant cytotoxic effects against various cancer cell lines.[7]

-

Anti-inflammatory Activity: The benzohydrazide moiety is present in a number of compounds with anti-inflammatory properties.

-

Anticonvulsant Activity: Certain benzohydrazide derivatives have been investigated for their potential as anticonvulsant agents.

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Visualizations

Diagrams of Synthetic Pathways

Caption: General synthesis of this compound.

Caption: Key reactions of this compound.

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the hydrazide moiety allow for the facile synthesis of a diverse range of derivatives, particularly N'-substituted hydrazones and various heterocyclic systems. The incorporation of the 3-trifluoromethoxy-phenyl motif is a valuable strategy in medicinal chemistry for enhancing the drug-like properties of new chemical entities. Further exploration of the synthetic utility and the biological activities of derivatives of this compound is warranted and expected to lead to the discovery of novel molecules with significant potential in both materials science and human health.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 3-(TRIFLUOROMETHOXY)BENZHYDRAZIDE | 321195-88-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 3-(TRIFLUOROMETHYL)BENZOHYDRAZIDE [chembk.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-(Trifluoromethoxy)benzohydrazide Bioactivity: A Technical Guide

Introduction

3-(Trifluoromethoxy)benzohydrazide is a synthetic organic compound characterized by a benzohydrazide core with a trifluoromethoxy substituent. The benzohydrazide scaffold is a recognized pharmacophore present in a variety of medicinally important compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a trifluoromethoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of this compound, providing a systematic approach for researchers in drug discovery and development.

This guide details a multi-step computational strategy, beginning with target identification and culminating in the assessment of the compound's drug-likeness. The methodologies described herein leverage established computational techniques to generate predictive data on the compound's potential therapeutic applications.

In Silico Workflow for Bioactivity Prediction

The prediction of this compound's bioactivity follows a structured computational workflow. This process commences with target fishing to identify potential biological targets, followed by molecular docking to predict binding affinity, pharmacophore modeling to elucidate key chemical features for activity, Quantitative Structure-Activity Relationship (QSAR) analysis to correlate molecular properties with biological activity, and finally, ADMET prediction to evaluate its drug-likeness.

Data Presentation: Predicted Bioactivities of Benzohydrazide Derivatives

While specific experimental data for this compound is not yet available, the following tables summarize quantitative data for structurally related benzohydrazide derivatives from existing literature, showcasing their potential as anticancer and antimicrobial agents. This data serves as a reference for the types of activities that could be anticipated for the target compound.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| H20 | A549 (Lung Carcinoma) | 0.46 | [1] |

| H20 | MCF-7 (Breast Cancer) | 0.29 | [1] |

| H20 | HeLa (Cervical Cancer) | 0.15 | [1] |

| H20 | HepG2 (Liver Cancer) | 0.21 | [1] |

| Compound 6g | K562 (Leukemia) | ~50 | [2] |

| Compound 5b | HCT-116 (Colon Carcinoma) | 11.2 ± 1.9 | [3] |

| Compound 11 | HCT-116 (Colon Carcinoma) | 1.9 ± 0.5 | [3] |

| Compound 13 | HCT-116 (Colon Carcinoma) | 2.5 ± 0.6 | [3] |

Table 2: Antimicrobial Activity of Trifluoromethyl and Trifluoromethoxy Substituted Chalcones

| Compound ID | Microorganism | MIC (µM) | Reference |

| A3 (Trifluoromethyl) | Staphylococcus aureus | 51 | [4] |

| B3 (Trifluoromethoxy) | Staphylococcus aureus | 48 | [4] |

| A3 (Trifluoromethyl) | Escherichia coli | Not specified | [4] |

| B3 (Trifluoromethoxy) | Escherichia coli | Not specified | [4] |

| A3 (Trifluoromethyl) | Bacillus subtilis | Not specified | [4] |

| B3 (Trifluoromethoxy) | Bacillus subtilis | 24 | [4] |

Table 3: QSAR Model for Anticancer Activity of Benzylidene Hydrazine Benzamides

| Equation | Statistical Parameters | Reference |

| pIC50 = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359 | n = 11, r = 0.921, R² = 0.849, Q² = 0.61 | [5] |

pIC50: negative logarithm of the half-maximal inhibitory concentration; Log S: logarithm of aqueous solubility; rerank: a scoring function term; MR: molar refractivity.

Experimental Protocols: In Silico Methodologies

Target Fishing

Target fishing, or reverse screening, is a computational approach to identify the most probable biological targets of a small molecule.[6][7]

Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

-

Database Selection: A database of known protein targets is selected (e.g., ChEMBL, BindingDB).

-

Similarity Search: The molecule's 2D fingerprint or 3D shape is used to search for similar known ligands in the database.

-

Target Prediction: The biological targets of the most similar ligands are predicted as potential targets for the query molecule. Web-based tools like SwissTargetPrediction or TargetHunter can be employed for this purpose.[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9]

Protocol:

-

Protein Preparation: The 3D structure of the predicted target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Binding Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to generate multiple binding poses of the ligand in the protein's active site.[10]

-

Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[11]

Protocol:

-

Model Generation:

-

Ligand-based: A set of known active molecules for a particular target are aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

Structure-based: The interaction pattern between a ligand and its target protein from a docked or crystal structure is used to define the pharmacophoric features.

-

-

Pharmacophore Hypothesis: A 3D model representing the identified features and their spatial constraints is generated.

-

Database Screening: The pharmacophore model is used as a query to screen large compound databases to identify novel molecules that match the hypothesis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[12]

Protocol:

-

Dataset Preparation: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal (cross-validation) and external validation sets.[13]

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[14][15]

Protocol:

-

Input: The 2D or 3D structure of this compound is used as input.

-

Prediction Tools: Publicly available web servers (e.g., SwissADME, pkCSM) or commercial software are used to predict various ADMET parameters.

-

Parameter Analysis: Key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks (e.g., mutagenicity, cardiotoxicity) are evaluated.

Visualization of Predicted Pathways and Workflows

Based on the potential anticancer activity of benzohydrazide derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is followed by a diagram illustrating the logical relationships in the in silico prediction workflow.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the preliminary assessment of this compound's bioactivity. By integrating target fishing, molecular docking, pharmacophore modeling, QSAR analysis, and ADMET prediction, researchers can gain significant insights into its potential therapeutic applications and drug-like properties. While these computational predictions are a powerful tool in the early stages of drug discovery, it is imperative to note that they must be succeeded by experimental validation to confirm the bioactivity and safety of the compound.

References

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scholar.unair.ac.id [scholar.unair.ac.id]

- 6. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomolecularmodelling.com [biomolecularmodelling.com]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. neovarsity.org [neovarsity.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry

An In-depth Guide to Trifluoromethoxy-Containing Bioactive Molecules for Drug Discovery Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, aimed at enhancing physicochemical and biological properties. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety often imparts a greater increase in lipophilicity, offering a distinct tool for medicinal chemists to optimize drug candidates.[2][4] This technical guide provides a comprehensive review of key trifluoromethoxy-containing bioactive molecules, presenting their quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Featured Bioactive Molecules with Trifluoromethoxy Groups

This section details several notable drugs and clinical candidates where the trifluoromethoxy group is critical to their function and pharmacological profile.

Riluzole: A Neuroprotective Agent for Amyotrophic Lateral Sclerosis (ALS)

Riluzole is a benzothiazole derivative approved for the treatment of ALS. Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission.[5][6] The trifluoromethoxy group is a key feature of its structure, contributing to the overall lipophilicity and electronic properties required for its activity in the central nervous system.

Mechanism of Action: Riluzole's mechanism is multifaceted, involving:

-

Inhibition of Glutamate Release: It blocks voltage-gated sodium channels on presynaptic nerve terminals, reducing neuronal excitability and subsequent glutamate release.[5][7]

-

Postsynaptic Receptor Blockade: It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxic effects of excessive glutamate.[6][7]

-

Modulation of Ion Channels: It has been shown to inhibit persistent sodium currents and potentiate calcium-dependent potassium currents, further stabilizing neuronal membranes.[8]

// Relationships Riluzole -> VGSC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; VGSC -> Glutamate_Vesicle [label="Triggers Release", style=dashed, color="#5F6368", fontcolor="#202124"]; Glutamate_Vesicle -> Glutamate [label="Releases", color="#34A853", fontcolor="#202124"]; Glutamate -> NMDA_R [label="Activates", color="#34A853", fontcolor="#202124"]; Riluzole -> NMDA_R [label="Inhibits\n(Non-competitively)", color="#EA4335", fontcolor="#202124"]; NMDA_R -> Excitotoxicity [label="Leads to", style=dashed, color="#EA4335", fontcolor="#202124"]; } pdot Caption: Riluzole's dual action on presynaptic and postsynaptic neurons.

Quantitative Data: Riluzole

| Parameter | Effect | Concentration | Neuron Type | Reference |

| Neuronal Firing | Reduction in repetitive firing | ≤1 µM - 5 µM | Rat Cortical, Spinal, Striatal Neurons | [8] |

| Firing Frequency | Dose-dependent decrease | 0.1 µM - 1.0 µM | Cultured Spinal Neurons | [8] |

Delamanid and Pretomanid: Nitroimidazole-Class Antitubercular Agents

Delamanid and Pretomanid are critical components in the treatment of multidrug-resistant tuberculosis (MDR-TB). Both are prodrugs belonging to the nitro-dihydro-imidazooxazole class, and their bioactivation is essential for their potent antimycobacterial activity.[9][10] Pretomanid features a trifluoromethoxybenzyl ether group, which is crucial for its pharmacokinetic profile.

Mechanism of Action: Both drugs require activation by a deazaflavin (F₄₂₀)-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[9][11] This process generates reactive nitrogen species, including nitric oxide, which leads to two primary downstream effects:

-

Respiratory Poisoning: The reactive intermediates disrupt cellular respiration.[9][12]

-

Inhibition of Mycolic Acid Synthesis: They inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[10][12]

// Nodes Pretomanid [label="Pretomanid (Prodrug)\n(contains OCF₃)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddn [label="Nitroreductase (Ddn)\n+ Cofactor F₄₂₀", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolite [label="Reactive Nitrogen\nSpecies (e.g., NO)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mycolic_Acid [label="Mycolic Acid\nSynthesis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Resp [label="Cellular Respiration", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Bacterial_Death [label="Bacterial Cell Death", shape=egg, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pretomanid -> Ddn [label="Activated by", color="#5F6368", fontcolor="#202124"]; Ddn -> Active_Metabolite [label="Generates", color="#5F6368", fontcolor="#202124"]; Active_Metabolite -> Mycolic_Acid [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Active_Metabolite -> Cell_Resp [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Mycolic_Acid -> Bacterial_Death [label="Leads to", style=dashed, color="#34A853", fontcolor="#202124"]; Cell_Resp -> Bacterial_Death [label="Leads to", style=dashed, color="#34A853", fontcolor="#202124"]; } pdot Caption: Mechanism of action for nitroimidazole antitubercular drugs.

Quantitative Data: Delamanid & Pretomanid

| Drug | Parameter | Value (µg/mL) | Strain Type | Reference |

| Delamanid | MIC Range | 0.006 - 0.024 | M. tuberculosis | [13] |

| Delamanid | MIC Range | 0.0005 - 0.03 | Susceptible M. tuberculosis | [14] |

| Pretomanid | MIC Range | 0.005 - 0.48 | Drug-Susceptible & Resistant M. tuberculosis | [2] |

| Pretomanid | MIC Range | 0.015 - 0.25 | Drug-Susceptible M. tuberculosis | [15] |

Sonidegib: A Hedgehog Pathway Inhibitor for Basal Cell Carcinoma

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation, which is aberrantly activated in cancers like basal cell carcinoma (BCC).[16][17] While Sonidegib itself does not contain a trifluoromethoxy group, it serves as a prime example of a class of molecules where such a substitution could be explored to modulate properties. The Hh pathway is a key target for OCF₃-containing analogues.

Mechanism of Action: The Hh pathway is initiated by the Hedgehog ligand binding to its receptor, Patched (PTCH1). This relieves the inhibition PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like protein. Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate genes involved in cell proliferation and survival.[16][18] Sonidegib acts by directly binding to and inhibiting SMO.[17]

// Nodes Hh_Ligand [label="Hedgehog\nLigand (Shh)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTCH1 [label="PTCH1 Receptor", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SMO [label="Smoothened (SMO)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SUFU [label="SUFU", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; GLI [label="GLI\n(Inactive Complex)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; GLI_A [label="GLI (Active)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Gene\nExpression", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sonidegib [label="Sonidegib", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hh_Ligand -> PTCH1 [label="Binds", color="#4285F4", fontcolor="#202124"]; PTCH1 -> SMO [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed]; SMO -> SUFU [label="Inhibits", color="#EA4335", fontcolor="#202124"]; SUFU -> GLI [label="Sequesters", color="#EA4335", fontcolor="#202124"]; GLI -> GLI_A [label="Activation", color="#34A853", fontcolor="#202124"]; GLI_A -> Nucleus [label="Translocates to", color="#5F6368", fontcolor="#202124"]; Nucleus -> Target_Genes [label="Promotes", color="#34A853", fontcolor="#202124"]; Sonidegib -> SMO [label="Inhibits", color="#EA4335", fontcolor="#202124"]; } pdot Caption: Sonidegib targets the SMO protein to block Hh signaling.

Quantitative Data: Representative Hedgehog Pathway Inhibitors

| Compound Class | Parameter | Value (µM) | Assay | Reference |

| Benzimidazole Derivatives | IC₅₀ | < 0.1 | GLI1-Luciferase Reporter Assay | [19] |

| Pipinib | IC₅₀ | 1.7 ± 0.1 | GLI Reporter Gene Assay | [20] |

| DYRK1 Inhibitor | IC₅₀ | 3.7 | Hh Gene Reporter Assay | [19] |

Detailed Experimental Protocols

Synthesis of Riluzole

This protocol is adapted from a high-yield procedure described in the patent literature.[1][4]

Materials:

-

4-(trifluoromethoxy)aniline

-

Ammonium thiocyanate

-

Potassium persulfate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of glacial acetic acid.[1][4]

-

Stir the suspension at room temperature for 24 hours.

-

Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.[1][4]

-

Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.

-

Slowly add ammonia solution with stirring until the pH reaches 14, causing the crude Riluzole to precipitate.[1][4]

-

Filter the resulting solid and dry it under a vacuum to obtain the raw product.

-

For purification, dissolve the raw product in a refluxing mixture of 150 mL of ethanol and 250 mL of water.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Filter the purified crystals and dry them under a vacuum to yield pure Riluzole.[1]

// Nodes Start [label="Start Materials:\n- 4-(trifluoromethoxy)aniline\n- NH₄SCN, K₂S₂O₈\n- Acetic Acid", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n1. Stir 24h at RT\n2. Stir 2h at 40°C", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Workup:\n1. Dilute with H₂O/EtOH\n2. Basify with NH₃ (pH 14)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filter & Dry\n(Crude Product)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nRecrystallize from\nEtOH/H₂O", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration2 [label="Filter & Dry\n(Pure Riluzole)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#4285F4", fontcolor="#202124"]; Reaction -> Workup [color="#4285F4", fontcolor="#202124"]; Workup -> Filtration1 [color="#4285F4", fontcolor="#202124"]; Filtration1 -> Purification [color="#4285F4", fontcolor="#202124"]; Purification -> Filtration2 [color="#4285F4", fontcolor="#202124"]; } pdot Caption: General workflow for the synthesis and purification of Riluzole.

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agents

This protocol describes the Resazurin Microtiter Assay (REMA), a common colorimetric method for determining the MIC of compounds against M. tuberculosis.[3]

Materials:

-

96-well microtiter plates

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compound (e.g., Delamanid) stock solution in DMSO

-

Resazurin dye solution (e.g., 0.01% w/v in water)

-

Sterile water

Procedure:

-

Plate Preparation: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculum, no drug).

-

Incubation: Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

-

Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

-